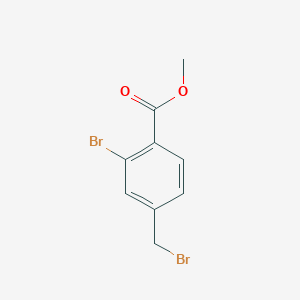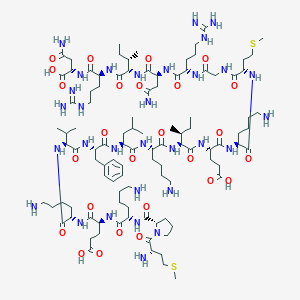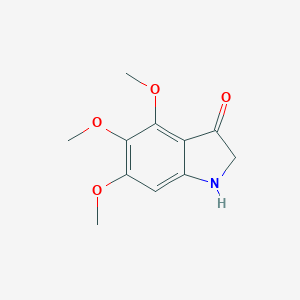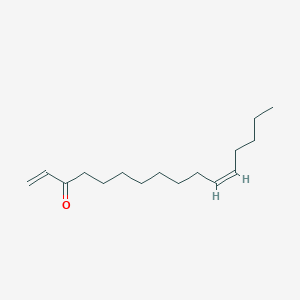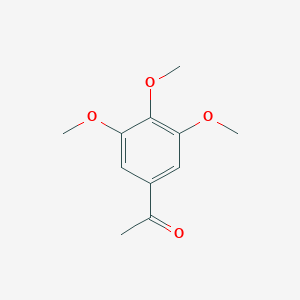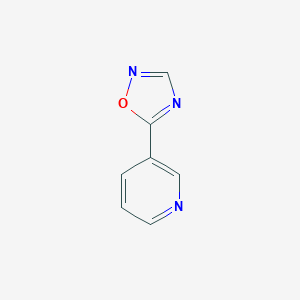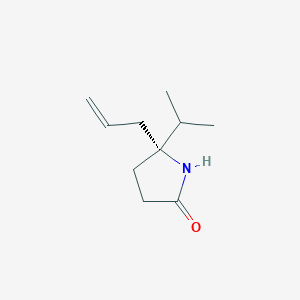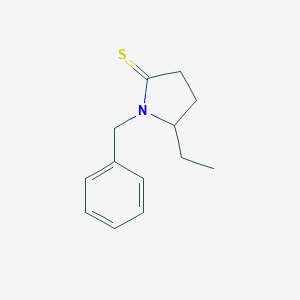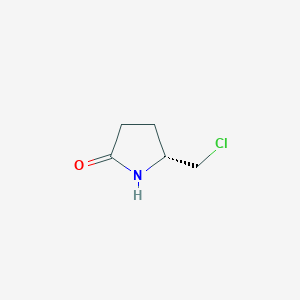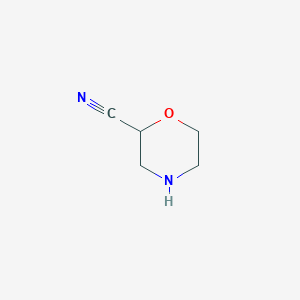
Morpholine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-2-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Morpholine-2-carbonitrile has been a key starting material in the synthesis of various complex organic structures. For instance, it has been used in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, which have been further used to synthesize pyrimidothienotetrahydroisoquinolines (El-Dean et al., 2008). Additionally, morpholine carbonitrile derivatives have been explored for their potential as chemosensors for selective identification of toxic ions, demonstrating the compound's versatility in creating sensors (Shally et al., 2020).
Vibrational Spectroscopy and Quantum Chemical Methods
In the domain of vibrational spectroscopy, morpholine carbonitrile has been the subject of in-depth studies. The molecular geometry and vibrational frequencies of 4-morpholine carbonitrile were meticulously calculated using ab initio Hartree-Fock and density functional methods, showcasing its stability and charge transfer capabilities within the molecule (Xavier & Raj, 2013).
Antitumor Agents
The quest for new antitumor agents has led to the exploration of this compound derivatives. A study involving the design and synthesis of morpholinopyrimidine-5-carbonitriles revealed compounds with promising broad-spectrum antitumor activity. These compounds demonstrated significant inhibitory effects on tumor growth, highlighting this compound's potential in cancer research (Helwa et al., 2020).
Safety and Hazards
Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling this compound, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using this compound, wear protective gloves, goggles, and protective clothing to ensure human safety .
Mécanisme D'action
Target of Action
Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of this compound are therefore the bacterial cells, particularly Staphylococcus aureus .
Mode of Action
The mode of action of this compound involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Pharmacokinetics
It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.
Result of Action
The result of the action of this compound is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .
Action Environment
The action environment of this compound is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.
Analyse Biochimique
Biochemical Properties
Morpholine-2-carbonitrile has been used to prepare potent antagonists of LFA-1/ICAM-1 interaction and amide SAR . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
Morpholine derivatives have been shown to have positive effects on insulin release and increased glucose tolerance in INS-1 cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Morpholine derivatives are known to be involved in a variety of biological activities , suggesting that this compound may interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
morpholine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASCECTXNYFCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577640 |
Source


|
| Record name | Morpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135782-24-0 |
Source


|
| Record name | 2-Morpholinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
